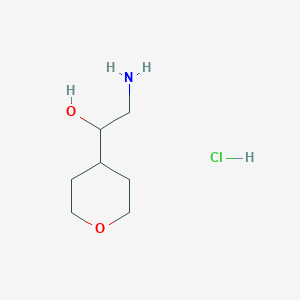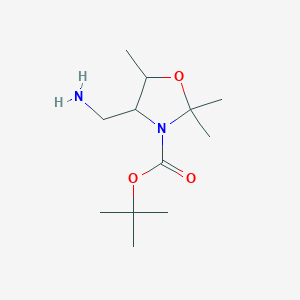
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Overview
Description
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is an organic compound . It has the molecular formula C10H9FO5S and a molecular weight of 260.24 g/mol . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid . Its InChI string isInChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) and its SMILES string is CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F . Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 260.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Field
This application falls under the field of Green Chemistry .
Application
“2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid” is used in a more sustainable synthesis approach for cellulose acetate . Cellulose acetate is one of the most important cellulose derivatives and is commercially produced using the Acetic Acid Process .
Method
In this process, an efficient homogeneous cellulose acetylation process is carried out without the need for any additional catalyst or activation step using the DBU/CO2 switchable solvent system . Vinyl acetate is used as a more benign acetylation agent under mild conditions .
Results
The process demonstrated straightforward recyclability of all employed components with high recycling ratios (87.0–98.9%) . It resulted in less cellulose backbone degradation compared to a cellulose acetate sample synthesized by the Acetic Acid Process from the same cellulose source .
Acetic Acid Resistance in Acetic Acid Bacteria
Field
This application is in the field of Microbiology and Biotechnology .
Application
“2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid” is used in the study of mechanisms of acetic acid resistance in acetic acid bacteria . Acetic acid bacteria are a group of gram-negative or gram-variable bacteria which transform ethanol and sugar to corresponding aldehydes, ketones and organic acids .
Method
The study involves the exploration of the adaptive system of acetic acid bacteria that enables them to survive and produce a high concentration of acetic acid .
Results
The research provides insights into the efficient and sustainable method for the synthesis of various organic acids, including acetic acid .
Synthesis of 2-Arylbenzothiazoles
Field
This application is in the field of Synthetic and Medicinal Chemistry .
Application
“2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid” could potentially be used in the synthesis of 2-arylbenzothiazoles . 2-Arylbenzothiazoles are a class of compounds that have shown a wide range of pharmacological properties .
Method
The synthesis of 2-arylbenzothiazoles involves various synthetic pathways . The specific method of application or experimental procedures would depend on the specific pathway being used .
Results
The synthesis of 2-arylbenzothiazoles could potentially lead to the development of more potent biologically active benzothiazole-based drugs .
Therapeutic and Industrial Applications
Field
This application spans multiple fields, including Therapeutics and Industrial Chemistry.
Method
The methods of application or experimental procedures would depend on the specific therapeutic or industrial application.
Results
The outcomes of these applications could potentially lead to new therapeutic treatments or industrial processes.
Synthesis of 2-Arylbenzothiazoles
Field
This application is in the field of Synthetic and Medicinal Chemistry .
Application
“2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid” could potentially be used in the synthesis of 2-arylbenzothiazoles . 2-Arylbenzothiazoles are a class of compounds that have shown a wide range of pharmacological properties .
Method
The synthesis of 2-arylbenzothiazoles involves various synthetic pathways . The specific method of application or experimental procedures would depend on the specific pathway being used .
Results
The synthesis of 2-arylbenzothiazoles could potentially lead to the development of more potent biologically active benzothiazole-based drugs .
Safety And Hazards
properties
IUPAC Name |
2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDULYEXVJKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)


![tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate](/img/structure/B1525033.png)
![(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1525034.png)



![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)




